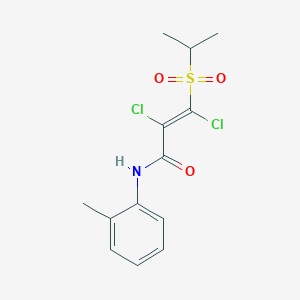
1,3-Diethyl-2-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diethyl-2-iodobenzene is a chemical compound with the molecular formula C10H13I . It is used in various applications, including proteomics research .
Synthesis Analysis
The synthesis of this compound involves several methods . One method involves the reaction of toluene-4-sulfonic acid, potassium iodide, and sodium nitrite in tert-butyl alcohol at 20 degrees Celsius for 1 hour .Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 13 hydrogen atoms, and 1 iodine atom . The average mass is 260.115 Da, and the monoisotopic mass is 260.006195 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Organic Reactions
- Iodobenzene derivatives, including 1,3-diethyl-2-iodobenzene, are utilized in various synthesis and organic reactions. For example, iodobenzene diacetate-mediated reactions with methylenecyclopropanes and phthalhydrazide produce cycloaddition products, demonstrating the role of iodobenzene compounds in novel organic synthesis processes (Liu, Lu, & Shi, 2007).
- Iodobenzene-catalyzed functionalization of olefins, involving C-C and C-O bond formation, showcases the catalytic properties of iodobenzene in complex organic molecule synthesis (Ngatimin et al., 2013).
Green Chemistry Applications
- In green chemistry, iodobenzene compounds are used in palladium-catalyzed reactions. An example is the aqueous, homogeneous, palladium-catalyzed cross-coupling reaction of iodobenzene and diethyl phosphite, demonstrating iodobenzene's utility in environmentally friendlier chemical processes (Harper, Rainwater, Birdwhistell, & Knight, 2002).
Photovoltaic Cell Research
- Iodobenzene, including derivatives like this compound, finds applications in photovoltaic cell research. Specifically, its use as an antisolvent in the formation of MAPbI3 thin films for photovoltaic cells highlights its role in enhancing the efficiency of solar energy conversion (Chang et al., 2018).
Catalysis and Reaction Mechanisms
- Research on iodobenzene compounds also extends to studying catalysis and reaction mechanisms. For instance, iodobenzene dichloride's ability to facilitate ring-opening dichlorination of donor-acceptor cyclopropanes provides insight into the mechanism of such reactions (Garve, Barkawitz, Jones, & Werz, 2014).
Advanced Material Synthesis
- In the field of advanced material synthesis, iodobenzene derivatives, like this compound, are employed in the synthesis of complex organic structures, such as highly substituted iodobenzenes and bicyclic structures, underlining their importance in the creation of novel materials (Yamamoto, Hattori, & Nishiyama, 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
1,3-diethyl-2-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13I/c1-3-8-6-5-7-9(4-2)10(8)11/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFIQNFCPBTUGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92015-10-6 |
Source


|
| Record name | 1,3-diethyl-2-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Methyl(2-phenylethyl)amino]acetic acid hydrochloride](/img/structure/B2657507.png)


![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-[3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2657512.png)
![((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(o-tolyl)methanone](/img/structure/B2657513.png)

![3-[3-(Trifluoromethyl)benzyl]-2,4-pentanedione](/img/structure/B2657517.png)


![N-(1,3-benzodioxol-5-yl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2657522.png)

![4-cyano-N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2657525.png)
